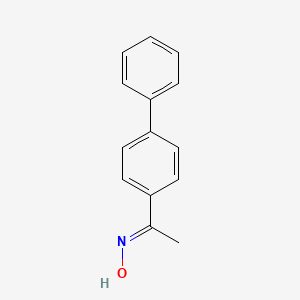

4-Acetylbiphenyl oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetylbiphenyl oxime is an organic compound characterized by the presence of a hydroxyimino group attached to an ethane backbone, with a phenyl group substituted at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylbiphenyl oxime typically involves the reaction of 4-phenylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then reduced to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbiphenyl oxime can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Acetylbiphenyl oxime has been explored for its potential therapeutic properties. Research indicates that oximes can act as acetylcholinesterase reactivators and exhibit various biological activities such as:

- Anticancer Activity: Oximes have been studied for their ability to inhibit multiple kinases involved in cancer progression. For instance, derivatives of oximes have shown promising results against different cancer cell lines, including breast and prostate cancers .

- Anti-inflammatory Properties: Some studies suggest that oxime derivatives can reduce inflammation, which is crucial in managing diseases like arthritis and other inflammatory conditions .

Catalysis

The compound has been utilized in catalytic processes, particularly in Suzuki coupling reactions. In these reactions, this compound serves as a precursor for synthesizing biphenyl derivatives, which are valuable in pharmaceuticals and agrochemicals . The efficiency of these reactions can be enhanced by using palladium-based catalysts derived from oxime compounds .

Research has demonstrated that this compound exhibits significant biological activity:

- Antimicrobial Properties: Oxime derivatives have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .

- Cytotoxicity Studies: Case studies on different cell lines have revealed that certain oxime derivatives possess cytotoxic effects against cancer cells, prompting further investigation into their mechanisms of action .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various oxime derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The mechanism involved the inhibition of specific kinases that play a role in cell cycle regulation and apoptosis .

Case Study 2: Catalytic Applications

In a catalytic study involving the Suzuki coupling reaction, this compound was used as a substrate to produce biphenyl compounds. The reaction was optimized using water as a solvent with potassium hydroxide and tetrabutylammonium bromide as co-catalysts. The results showed a high conversion rate of starting materials to products, demonstrating the efficacy of this compound in catalysis .

Mechanism of Action

The mechanism of action of 4-Acetylbiphenyl oxime depends on its specific interactions with molecular targets. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Benzaldoxime: Similar structure but lacks the phenyl substitution.

Acetophenone oxime: Contains a ketone group instead of the ethane backbone.

Benzophenone oxime: Features a ketone group and a different substitution pattern.

Biological Activity

4-Acetylbiphenyl oxime, a compound derived from biphenyl, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, along with case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its oxime functional group attached to a biphenyl structure. The chemical formula is C13H13NO, and its molecular weight is approximately 213.25 g/mol. The presence of the hydroxyimino group allows for diverse chemical reactivity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in redox reactions. These interactions can influence various biochemical pathways, making it a candidate for therapeutic applications. The compound has been studied for its potential effects on enzyme inhibition, particularly in relation to aldose reductase, which is involved in diabetic complications .

Antidiabetic Potential

Research indicates that this compound exhibits significant aldose reductase inhibitory activity. This property suggests its potential use in managing conditions related to diabetes and associated complications such as hyperglycemia and insulin resistance .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value indicative of moderate potency .

Antioxidant Activity

The compound's antioxidant properties have also been explored, revealing its capability to scavenge free radicals effectively. This activity contributes to its potential protective effects against oxidative stress-related diseases.

Case Studies

- Diabetes Management : A study investigated the effects of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels and improvement in lipid profiles, supporting its role as an antidiabetic agent .

- Cancer Research : In another study focusing on breast cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Aldose Reductase Inhibition | Significant reduction in enzyme activity | |

| Cytotoxicity | IC50 = 25 µM on MCF-7 cells | |

| Antioxidant Activity | Effective free radical scavenging |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Aldose Reductase Inhibition | Cytotoxicity (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Moderate (25 µM) | Yes |

| Benzaldoxime | No | High (10 µM) | Moderate |

| Acetophenone Oxime | Yes | Low (50 µM) | Yes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Acetylbiphenyl oxime, and what key reaction parameters influence yield?

- Methodological Answer : this compound is typically synthesized via nitrosation of 4-chloroacetylbiphenyl, prepared through a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride using AlCl₃ as a catalyst . Key parameters include:

- Catalyst loading : Excess AlCl₃ (1:1.2 molar ratio of substrate:catalyst) ensures complete acylation .

- Nitrosation conditions : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (70–80°C) for 4–6 hours .

- Purification : Recrystallization from ethanol/water mixtures improves purity, with yields ranging from 65% to 85% depending on substituents .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on:

- FT-IR : Oxime (-NOH) stretching vibrations appear at 3200–3300 cm⁻¹ (O-H) and 1630–1650 cm⁻¹ (C=N) .

- ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm (multiplet), while the oxime proton appears as a singlet at δ 10.5–11.0 ppm .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns indicating substituent stability .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- Waste disposal : Segregate halogenated byproducts for professional hazardous waste treatment .

Advanced Research Questions

Q. What challenges exist in achieving regioselective nitrosation during this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Substituent effects : Electron-donating groups (e.g., -OCH₃) on the biphenyl ring direct nitrosation to the para position, while electron-withdrawing groups (e.g., -NO₂) favor meta .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitrosation efficiency but may promote side reactions; ethanol balances reactivity and selectivity .

- Temperature control : Prolonged reflux (>6 hours) risks oxime decomposition, reducing yields .

Q. How do reaction conditions affect the formation of metal complexes with this compound derivatives?

- Methodological Answer : Co(II), Ni(II), and Cu(II) complexes form via:

- pH optimization : Adjusting to pH 5.5–6.0 with 1% KOH ensures deprotonation of oxime groups (-NOH → -NO⁻) for coordination .

- Stoichiometry : A 2:1 ligand-to-metal ratio yields [M(HL)₂] or [M(HL)₂(H₂O)₂] complexes, confirmed by magnetic susceptibility (e.g., Cu(II) complexes show μeff ≈ 1.73 BM) .

- Spectroscopic validation : FT-IR shifts in C=N (Δ~20 cm⁻¹) and new M-N/O bands (450–500 cm⁻¹) confirm coordination .

Q. What strategies resolve contradictions in reported spectroscopic data for oxime derivatives?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) alter NMR chemical shifts; report solvent conditions explicitly .

- Crystallinity : Amorphous vs. crystalline samples yield broad vs. sharp IR peaks; recrystallize samples before analysis .

- Cross-validation : Combine elemental analysis (C, H, N ±0.3%) with mass spectrometry to confirm molecular formulas .

Q. Can photoredox catalysis be applied to modify this compound derivatives?

- Methodological Answer : While not directly reported for this compound, Ru(bpy)₃²⁺-mediated photoredox catalysis could:

Properties

CAS No. |

75408-89-8 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(NZ)-N-[1-(4-phenylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3/b15-11- |

InChI Key |

GPYKKVAVBZNFOZ-PTNGSMBKSA-N |

SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

Isomeric SMILES |

C/C(=N/O)/C1=CC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.